N-1-naphthyl-2-pyrazinecarboxamide

Description

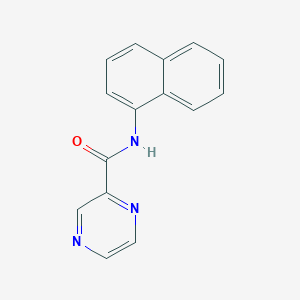

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-ylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOBQSKOFIYTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-1-Naphthyl-2-Pyrazinecarboxamide

The principal method for synthesizing this compound involves the condensation of a pyrazine-2-carboxylic acid derivative with 1-naphthylamine (B1663977). This approach is a classic example of amide bond formation and can be achieved through several activation strategies.

Condensation Reactions Utilizing Pyrazine-2-carboxylic Acid Derivatives and Naphthylamines

The most common and direct route to this compound is the reaction between pyrazine-2-carboxylic acid and 1-naphthylamine. To facilitate this condensation, the carboxylic acid is typically activated. A widely used method involves converting the carboxylic acid to its more reactive acyl chloride. This is often achieved by treating pyrazine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting pyrazine-2-carbonyl chloride is then reacted with 1-naphthylamine, usually in the presence of a base such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.netcas.cz

Alternatively, various coupling agents can be employed to promote the amide bond formation directly from the carboxylic acid, bypassing the need for the acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective in activating the carboxylic acid for nucleophilic attack by the amine.

A general representation of this condensation reaction is depicted below:

Scheme 1: General synthesis of this compound via condensation of pyrazine-2-carboxylic acid and 1-naphthylamine.

Exploration of Alternative Synthetic Pathways and Optimizations

While the acyl chloride method is robust, research has explored alternative and optimized conditions to improve yields, reduce reaction times, and employ milder conditions. For instance, microwave-assisted synthesis has been shown to accelerate the aminodehalogenation of chloropyrazine-2-carboxamide with various amines, suggesting a potential rapid route for the synthesis of this compound analogues. mdpi.com

Another approach involves the use of different condensing agents. The Boc₂O/DMAP system has been reported for the amidation of carboxylic acids under solvent-free conditions, offering a potentially greener alternative. rsc.org Furthermore, the development of highly active condensing agents like HATU and HAPyU provides efficient options for challenging amide couplings. highfine.com

Synthesis of this compound Analogues and Derivatives

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These modifications are typically focused on the naphthyl moiety, the pyrazine (B50134) ring, or the carboxamide linkage, enabling the fine-tuning of the molecule's properties.

Modifications on the Naphthyl Moiety

Introducing substituents onto the naphthyl ring is a common strategy to explore structure-activity relationships. This can be achieved by starting with a substituted 1-naphthylamine. For example, the synthesis of N-(6-methoxy-2-naphthyl)glycine hydrazide suggests the availability of methoxy-substituted naphthylamines for condensation reactions. nih.gov Similarly, the use of various substituted anilines in the synthesis of pyrazinecarboxamides demonstrates the feasibility of incorporating a range of functional groups, such as methyl, methoxy, bromo, and trifluoromethyl groups, onto the aromatic amine component. nih.govresearchgate.net These substitutions can influence the electronic properties and lipophilicity of the final compound.

| Starting Naphthylamine | Resulting Analogue | Reference |

| 1-Naphthylamine | This compound | researchgate.netcas.cz |

| Substituted 1-Naphthylamines | Substituted this compound | nih.govresearchgate.net |

| 6-Methoxy-2-naphthylamine | N-(6-Methoxy-2-naphthyl)-2-pyrazinecarboxamide | nih.gov |

Substitutions on the Pyrazine Ring

The pyrazine ring can also be functionalized to generate novel derivatives. This is typically accomplished by using a substituted pyrazine-2-carboxylic acid as the starting material. Common substitutions on the pyrazine ring include chloro and tert-butyl groups. nih.govresearchgate.net For instance, condensation of 6-chloropyrazine-2-carboxylic acid chloride with various anilines has been used to produce a series of 6-chloro-N-aryl-2-pyrazinecarboxamides. nih.gov The presence of a halogen, like chlorine, on the pyrazine ring also opens up possibilities for further derivatization through nucleophilic substitution reactions. For example, a chloro-substituent can be displaced by thiols to introduce thioether linkages. cas.cz

| Starting Pyrazine-2-carboxylic Acid | Resulting Analogue | Reference |

| Pyrazine-2-carboxylic acid | This compound | researchgate.netcas.cz |

| 6-Chloropyrazine-2-carboxylic acid | 6-Chloro-N-1-naphthyl-2-pyrazinecarboxamide | nih.gov |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 5-tert-Butyl-6-chloro-N-1-naphthyl-2-pyrazinecarboxamide | nih.govresearchgate.net |

| 3-Aminopyrazine-2-carboxylic acid | 3-Amino-N-1-naphthyl-2-pyrazinecarboxamide | nih.gov |

Derivatization of the Carboxamide Linkage

Modification of the amide bond itself is another avenue for creating analogues. One approach is to alter the linker between the naphthyl and pyrazine rings. For instance, instead of a direct amide bond, a glycine (B1666218) unit can be inserted, leading to compounds like N-(2-naphthyl)glycine hydrazide. nih.gov This involves synthesizing an N-naphthyl amino acid ester and subsequently converting it to the corresponding pyrazinecarboxamide.

Furthermore, the amide nitrogen can be alkylated. N-methyl-N-(2-naphthyl)glycine hydrazide is an example where a methyl group is present on the amide nitrogen, which can alter the hydrogen bonding capacity and conformation of the molecule. nih.gov The synthesis of pyrazoline derivatives from chalcones and semicarbazide (B1199961) or thiosemicarbazide (B42300) also highlights the potential for incorporating different heterocyclic systems attached to the carboxamide or carbothioamide group. acs.org

| Modification | Example Analogue | Reference |

| Glycine Linker | N-(1-Naphthyl)glycyl-2-pyrazinecarboxamide | nih.gov |

| N-Alkylation | N-Methyl-N-(1-naphthyl)-2-pyrazinecarboxamide | nih.gov |

| Carbothioamide | N-1-Naphthyl-2-pyrazinecarbothioamide | acs.org |

Strategies for Stereoselective Synthesis

Currently, there is a lack of specific, documented research focusing on the stereoselective synthesis of this compound or its chiral derivatives in publicly available scientific literature. While the synthesis of various pyrazinecarboxamide analogs has been reported, detailed strategies for controlling the stereochemistry at a chiral center, should one be introduced into the molecule, are not extensively described for this particular compound.

General methodologies for stereoselective synthesis in medicinal chemistry often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. These approaches could theoretically be applied to derivatives of this compound if a chiral moiety were to be incorporated. However, without specific examples or studies, any discussion remains hypothetical. Further research would be necessary to develop and validate such synthetic routes.

Structural Elucidation and Characterization in Academic Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the synthesis of N-1-naphthyl-2-pyrazinecarboxamide by providing detailed information about its molecular structure, functional groups, and molecular weight.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyrazine (B50134) and naphthalene (B1677914) rings, as well as the amide proton. The three protons on the pyrazine ring would likely appear as distinct signals in the downfield region, typically between δ 8.0 and 9.5 ppm. mdpi.comchemicalbook.com The seven protons of the 1-naphthyl group would resonate in the aromatic region, approximately between δ 7.5 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. rsc.org The amide (N-H) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide linkage is expected to have a characteristic resonance around δ 160-165 ppm. mdpi.comnih.gov The carbons of the pyrazine ring would appear in the range of δ 140-150 ppm, while the ten carbons of the naphthalene ring would produce a series of signals between δ 120 and 135 ppm. nih.govrsc.org

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous compounds reported in the literature.

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.0 - 9.5 | - |

| Naphthyl-H | 7.5 - 8.5 | - |

| Amide-H | Variable | - |

| Pyrazine-C | - | 140 - 150 |

| Naphthyl-C | - | 120 - 135 |

| Carbonyl-C | - | 160 - 165 |

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum of a related compound, N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, has been studied both experimentally and theoretically, providing a basis for the expected vibrational frequencies. researchgate.net

Key expected absorptions include:

A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the amide group.

A band in the range of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the amide. The position and shape of this band can indicate the extent of hydrogen bonding.

Multiple bands in the 3000-3100 cm⁻¹ region attributed to the aromatic C-H stretching vibrations of the pyrazine and naphthalene rings.

Absorptions between 1400 and 1600 cm⁻¹ arising from C=C and C=N stretching vibrations within the aromatic rings.

Table 2: Expected Characteristic IR Absorption Bands for this compound Data is based on characteristic frequencies for functional groups found in similar molecules.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amide N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Amide C=O | 1650 - 1680 | Stretching |

| Aromatic C=C/C=N | 1400 - 1600 | Stretching |

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and providing evidence for its elemental composition. The molecular formula of the compound is C₁₅H₁₁N₃O, which corresponds to a molecular weight of approximately 261.27 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 261. Subsequent fragmentation would likely involve the cleavage of the amide bond, leading to fragment ions corresponding to the pyrazinoyl cation and the 1-naphthylamine (B1663977) radical cation.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, extensive crystallographic studies on analogous N-substituted pyrazine-2-carboxamides provide significant insight into its likely solid-state architecture. nih.govnih.govresearchgate.netresearchgate.net

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: A common feature in the crystal structures of related carboxamides is the formation of hydrogen bonds involving the amide N-H group as a donor and the pyrazine nitrogen or the amide carbonyl oxygen as an acceptor. For instance, in the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N-H⋯N hydrogen bonds to form dimers. nih.gov Similar interactions are observed in other pyrazine-2,5-dicarboxamides, where N-H⋯N and C-H⋯O hydrogen bonds create extensive three-dimensional networks. nih.govresearchgate.net It is highly probable that this compound would exhibit similar N-H⋯N or N-H⋯O hydrogen bonding motifs, leading to the formation of chains or sheets in the crystal lattice.

The intramolecular conformation of this compound, particularly the relative orientation of the aromatic rings, is a key structural feature. In the crystal structures of similar N-aryl carboxamides, the amide group is often nearly coplanar with the pyrazine ring to maximize conjugation. nih.gov However, significant torsion is typically observed between the amide group and the N-aryl substituent due to steric hindrance.

Structure Activity Relationship Sar Studies of N 1 Naphthyl 2 Pyrazinecarboxamide Derivatives

Correlating Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of N-aryl pyrazinecarboxamide derivatives are intricately linked to their structural features. The core scaffold, consisting of a pyrazine (B50134) ring linked to a naphthyl group via a carboxamide bridge, serves as a versatile template for introducing chemical diversity.

Research into related N-aryl carboxamide series has demonstrated that the nature and position of substituents on both the pyrazine and the aryl (in this case, naphthyl) rings are critical determinants of activity and selectivity. For instance, in the context of kinase inhibition, the pyrazine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The bulky naphthyl group can occupy a hydrophobic pocket, and its orientation influences binding affinity.

Studies on similar heterocyclic amides have shown that selectivity for a particular biological target often arises from subtle differences in the shape and electrostatic environment of the binding site, which can be exploited by carefully tuning the structure of the ligand. For example, in a series of N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides, selectivity for the Lck kinase was achieved through a hydrogen bond with a specific threonine residue in the enzyme's active site. brandeis.edu

The following table summarizes the structure-activity relationships observed in various N-aryl carboxamide derivatives, which can provide insights into the potential behavior of N-1-naphthyl-2-pyrazinecarboxamide analogs.

| Compound Series | Target | Key Structural Features for Potency | Key Structural Features for Selectivity |

| N-phenyl pyrazine-2-carboxamides | Mycobacterium tuberculosis | Substitution on the phenyl ring. nih.gov | Specific substitution patterns on the phenyl ring. |

| Imidazo[1,2-a]pyridine amides | Mycobacterium tuberculosis | Linearity and lipophilicity of the amine part. acs.org | Modifications on the imidazopyridine core. acs.org |

| N-aryl-9-oxo-9H-fluorene-1-carboxamides | Apoptosis Inducers (Cancer) | N-(2-(1H-pyrazol-1-yl)phenyl) substitution. nih.gov | Varied substitutions on the fluorene (B118485) ring. |

| Pyrazolopyrimidin-7-amines | Mycobacterium tuberculosis (ATP synthase) | 3-(4-fluoro)phenyl group and various 5-substituents. mdpi.com | Substitution on the 7-(2-pyridylmethylamine) moiety. mdpi.com |

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the this compound scaffold play a pivotal role in modulating biological activity. These properties can influence the molecule's conformation, binding affinity, and pharmacokinetic properties.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the charge distribution within the molecule. This, in turn, affects the strength of interactions with the biological target. For example, in a study of pyrazine carbothioamide derivatives, the tuberculostatic potency was found to be dependent on electronic properties, as indicated by the wavelength of maximum absorption. nih.gov In another series of pyrazolo[1,5-a]pyrimidin-7-amines, electron-donating groups on a terminal phenyl ring were found to be favorable for activity. mdpi.com

Steric Effects: The size and shape of substituents (steric properties) are critical for ensuring a complementary fit within the binding pocket of a target protein. Bulky substituents can either enhance binding by filling a large hydrophobic pocket or hinder it by causing steric clashes. For this compound, the large naphthyl group itself imposes significant steric influence. Modifications to this group, or to the pyrazine ring, must be carefully considered. For instance, in a series of substituted pyrazinecarboxamides, increased lipophilicity due to bulky bromine atoms led to a decrease in photosynthesis-inhibiting activity. nih.gov

The interplay between electronic and steric effects is often complex. The following table illustrates the observed impact of different substituents in related compound series.

| Compound Series | Substituent Type | Impact on Activity |

| Pyrazine Carbothioamides | Molar Refractivity (related to size) | Directly correlated with tuberculostatic potency. nih.gov |

| Substituted Pyrazinecarboxamides | Bromine atoms on phenyl ring | Increased lipophilicity and decreased activity. nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Electron-donating groups on phenyl ring | Increased activity. mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | ortho-substituents on phenyl ring | Decreased activity due to potential unfavorable torsion angles. mdpi.com |

Conformational Effects on Molecular Recognition and Binding

The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological targets. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is crucial for high-affinity binding.

The central carboxamide bond can exist in different conformations, and its rotational barrier can be influenced by neighboring substituents. mdpi.com The relative orientation of the pyrazine and naphthyl rings is critical for fitting into the active site of a target protein. Computational studies, such as Density Functional Theory (DFT) calculations, and experimental techniques like NMR spectroscopy can provide insights into the preferred conformations of these molecules. mdpi.com

For instance, studies on N-aryl amides have shown that the torsional angle between the aryl ring and the amide plane can significantly impact biological activity. An unfavorable conformation can lead to a loss of key binding interactions, thereby reducing potency. In the context of kinase inhibitors, the planarity of the heterocyclic system is often important for effective interaction with the hinge region.

Design Principles for Lead Optimization in Academic Contexts

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. In academic research, the design principles for optimizing compounds like this compound derivatives often involve a combination of rational design, synthesis of focused libraries, and biological evaluation.

Key design principles include:

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design modifications that improve binding affinity and selectivity. acs.org

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency or pharmacokinetic properties. For example, a fluorine atom can be used as a bioisostere for a hydrogen atom to block metabolic sites. youtube.com

Scaffold Hopping: This involves replacing the core scaffold of the molecule with a different one while retaining key binding interactions. This can lead to the discovery of novel chemical series with improved properties.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

The optimization process is iterative, with each round of design, synthesis, and testing providing valuable information for the next cycle. The goal is to develop a compound with a desirable balance of properties for potential therapeutic use.

Investigation of Biological Activities at the Molecular and Cellular Level

Antimycobacterial Activity and Mechanistic Insights

The pyrazinecarboxamide structure is central to one of the most important first-line antituberculosis drugs, pyrazinamide (B1679903) (PZA). PZA is a prodrug that requires activation within the mycobacterial cell. semanticscholar.orgnih.gov It passively diffuses into Mycobacterium tuberculosis, where the enzyme pyrazinamidase (PncA) hydrolyzes it to its active form, pyrazinoic acid (POA). nih.govdrugbank.com The antimycobacterial effect of PZA is uniquely potent in the acidic environments characteristic of inflammatory lesions, where it is believed to disrupt membrane potential and energy production. nih.govdrugbank.com The protonated form of POA accumulates within the bacilli, leading to intracellular acidification and disruption of cellular functions. drugbank.com

The presence of the bulky, lipophilic naphthyl group in N-1-naphthyl-2-pyrazinecarboxamide suggests it could have different cell penetration properties and potentially alternative or additional mechanisms of action compared to PZA. Structure-activity relationship (SAR) studies on PZA have shown that while the pyrazine (B50134) ring and carboxamide group are crucial, modifications can lead to analogs with distinct activity profiles. semanticscholar.org

One of the most debated mechanisms for pyrazinoic acid involves the inhibition of fatty acid synthase I (FAS-I), a critical enzyme in the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. semanticscholar.org It has been proposed that POA's interference with FAS-I disrupts the synthesis of these essential fatty acids, compromising the integrity of the cell envelope. drugbank.com However, the direct inhibition of FAS-I by POA remains a subject of scientific discussion. nih.gov Nevertheless, FAS-I is a validated target for other pyrazinamide analogs. This suggests that this compound, by virtue of its pyrazinecarboxamide core, could potentially interact with this or other key metabolic pathways. The lipophilicity conferred by the naphthalene (B1677914) ring may enhance its ability to permeate the lipid-rich mycobacterial cell wall, a critical factor for the activity of many antimycobacterial agents. mdpi.com

The primary enzyme modulated by the parent compound, pyrazinamide, is the pyrazinamidase (PncA) responsible for its activation. nih.gov Beyond this, pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA), inhibiting a process known as trans-translation, which is essential for rescuing stalled ribosomes and is particularly important for the survival of dormant or non-replicating mycobacteria. drugbank.com This action may explain PZA's unique ability to kill persistent mycobacterial populations. Other pyrazine derivatives have been designed to target different mycobacterial enzymes. For instance, some nitrobenzamide analogs, which can be considered structural simplifications of more complex inhibitors, are thought to target DprE1, an essential enzyme in the arabinogalactan (B145846) biosynthesis pathway. mdpi.com Given this precedent, this compound could potentially modulate the activity of various essential mycobacterial enzymes, an activity that would be influenced by the steric and electronic properties of its naphthyl substituent.

| Compound/Analog | Target Organism | Activity (MIC) | Source(s) |

| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Active at acidic pH (e.g., pH 5.5) | nih.gov |

| 3-(Hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

| 3-(Heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

| 3-(Octylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

Antifungal Activity and Cellular Targets

Both pyrazine and naphthalene scaffolds are found in compounds with recognized antifungal properties. Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have demonstrated activity against fungal strains like Trichophyton mentagrophytes. researchgate.net Similarly, various naphthalene derivatives, including those incorporated into heterocyclic systems like pyrazolines and propanamides, exhibit significant antifungal effects. nih.govresearchgate.net For example, certain N-(naphthalen-1-yl)propanamide derivatives showed potent activity against several fungal species, in some cases comparable to the standard drug ketoconazole. researchgate.net

The mechanisms underlying the antifungal action of such compounds can be diverse. They may involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or the deactivation of essential cellular enzymes. nih.gov For instance, pyrazole (B372694) derivatives have been studied for their ability to bind to and inhibit key fungal proteins such as adenosine (B11128) 5'-phosphosulfate kinase. nih.gov The combination of a pyrazinecarboxamide head with a naphthalene tail in this compound presents a molecule with the potential for broad-spectrum antifungal activity, possibly acting on multiple cellular targets.

| Compound/Analog | Target Organism | Activity (MIC) | Source(s) |

| N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/mL | |

| 2-(Benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Various Fungi | Potent activity | researchgate.net |

| Pyrazole derivative 3b | Aspergillus niger | 100% activity at 500-1000 µg/ml | nih.gov |

Antiviral Activity and Viral Target Modulation (e.g., SARS-CoV-2)

The pyrazine ring is a key component of Favipiravir, an antiviral drug that functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov This has established the pyrazine scaffold as a promising starting point for the development of new antiviral agents. Recent research spurred by the COVID-19 pandemic has explored novel pyrazine conjugates for activity against SARS-CoV-2. nih.gov

A study focused on the synthesis of new pyrazine conjugates found that several compounds, including pyrazine-triazole and pyrazine-benzothiazole derivatives, exhibited significant potency against SARS-CoV-2 in vitro. nih.gov The proposed mechanism for these compounds, by analogy with Favipiravir, is the inhibition of the RdRp enzyme, thereby halting viral RNA replication. nih.gov The selectivity index of some of these new conjugates indicated significant efficacy compared to Favipiravir. nih.gov This demonstrates that the pyrazinecarboxamide framework, when combined with other aromatic systems like the naphthyl group, has the potential to yield potent inhibitors of viral enzymes critical to the life cycle of viruses such as SARS-CoV-2.

| Compound/Analog | Viral Target | Activity (IC₅₀) | Source(s) |

| Pyrazine-triazole conjugate 5d | SARS-CoV-2 | 0.2064 mM | nih.gov |

| (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide 12i | SARS-CoV-2 | 0.3638 mM | nih.gov |

Antiproliferative Mechanisms in Cancer Cell Lines

Naphthalene and pyrazine derivatives are well-represented in the field of anticancer research. Naphthalene-containing compounds, such as certain benzo[b] nih.govnih.govnaphthyridines, have demonstrated considerable growth inhibition in various human solid tumor cell lines. nih.gov The planar nature of the naphthyl ring allows such molecules to act as intercalating agents, inserting themselves between the base pairs of DNA, which can lead to DNA damage and trigger apoptosis.

More recently, a new class of 3-amino-pyrazine-2-carboxamide derivatives was designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov FGFRs are crucial oncogenic drivers, and their inhibition is a promising strategy for cancer therapy. One lead compound from this series, 18i , was identified as a pan-FGFR inhibitor that effectively blocked FGFR activation and downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov This highlights a specific and highly relevant antiproliferative mechanism available to pyrazinecarboxamide-based molecules. The fusion of these two pharmacophores in this compound could result in a compound with potent antiproliferative activity, potentially acting through mechanisms like enzyme inhibition (e.g., FGFR) or direct interaction with nucleic acids.

| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Source(s) |

| 3-Amino-pyrazine-2-carboxamide derivative 18i | Multiple (FGFR abnormal) | Submicromolar range | nih.gov |

| 1,3-Diarylpyrazolone P7 | A549 (Lung) | < 5 µM | |

| 1,3-Diarylpyrazolone P7 | NCI-H522 (Lung) | < 5 µM | |

| Benzo[b] nih.govnih.govnaphthyridine derivatives | Human solid tumor lines | Considerable growth inhibition | nih.gov |

Enzyme and Receptor Target Identification and Validation

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and therapeutic potential.

Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is an enzyme that catalyzes the final step in triglyceride synthesis. nih.gov Inhibition of DGAT1 is a promising strategy for treating metabolic diseases like obesity and type 2 diabetes. nih.gov Pharmacological inhibition of DGAT1 in animal models has been shown to delay fat absorption, reduce body weight, lower liver triglycerides, and improve insulin (B600854) sensitivity. nih.gov Small molecule inhibitors targeting DGAT1 often act on the acyl-CoA binding site of the enzyme. nih.gov

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.gov They are validated targets for anticancer drugs. nih.gov Structurally related compounds, such as 1,8-naphthalimide (B145957) derivatives, have been found to inhibit DNA topoisomerase II, leading to DNA damage and subsequent cell death. mdpi.comresearchgate.net Other related benzoxazole (B165842) derivatives have been shown to inhibit both human Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα). researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo II | 71 |

Receptor binding studies are critical for determining the affinity of a compound for its molecular targets. These assays are typically performed using cell membrane preparations from cell lines that stably express the human cloned receptor of interest. nih.gov The affinity is quantified by the equilibrium dissociation constant (Ki), which is determined through competition radioligand binding assays. In these experiments, a range of concentrations of the test compound is used to displace a specific radioligand from the receptor. nih.gov The concentration that inhibits 50% of the specific binding (IC50) is used to calculate the Ki value, providing a measure of the compound's binding potency. nih.gov

Herbicidal Activity and Photosynthesis Inhibition

Beyond biomedical applications, compounds with a carboxamide structure, including naphthalenecarboxamides, have been investigated for their herbicidal properties. nih.govsemanticscholar.org The primary mechanism of action for many of these herbicides is the disruption of photosynthesis. umn.edu

These compounds act as inhibitors of the photosynthetic electron transport (PET) chain within Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. nih.govucanr.edu Specifically, amide-based herbicides bind to the D1 protein of the PSII complex. ucanr.edu This binding action blocks electron transport, which halts CO₂ fixation and the production of energy required for plant growth. ucanr.edu The blockage leads to the formation of highly reactive molecules that cause lipid and protein membrane destruction, resulting in cellular leakage, desiccation, and rapid plant death. ucanr.edu Injury symptoms typically appear as yellowing (chlorosis) and death (necrosis) of leaf tissue, starting at the margins and progressing inward. umn.edu

| Compound | IC₅₀ (mmol/L) |

|---|---|

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | 0.08 |

| 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate | 0.233 |

Interaction with Photosystem II Electron Transport

While direct studies on this compound are not extensively detailed in the reviewed literature, research on structurally related compounds provides significant insight into its probable mechanism of action. The core structure, combining a naphthalene moiety with a pyrazinecarboxamide group, is found in several classes of compounds known to inhibit photosynthetic electron transport (PET).

Amides are a class of herbicides that inhibit photosynthesis by binding to the D1 protein of the photosystem II (PSII) complex, thereby blocking electron transport. ucanr.edu This action disrupts the fixation of CO2 and the production of energy required for plant growth. ucanr.edu

Studies on substituted N-phenylpyrazine-2-carboxamides demonstrate their activity as inhibitors of the oxygen evolution rate in spinach chloroplasts. nih.gov For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most active inhibitor in one such study. nih.gov Similarly, various N-alkoxyphenyl- and halogenated-1-hydroxynaphthalene-2-carboxanilides have been shown to be potent PET inhibitors. mdpi.com The mechanism for these related compounds is believed to involve the inhibition of Photosystem II on the thylakoid membrane. mdpi.com

The site of action for these inhibitors is typically on the acceptor side of PSII, within the section of the PET chain between the primary quinone acceptor (Q\u209A) and the secondary quinone acceptor (Q\u209B). nih.gov This binding is competitive with plastoquinone, the native molecule, effectively halting the electron flow. mdpi.com The amide bridge portion of these molecules is considered crucial for the interaction that inhibits the photosynthetic electron transfer. mdpi.com Given these consistent findings across related chemical classes, it is highly probable that this compound also functions as an inhibitor of Photosystem II.

Antioxidant Properties and Radical Scavenging Mechanisms

The potential for this compound to act as an antioxidant has been explored through research on analogous structures. The pyrazine ring, a core component of the molecule, is present in various synthetic compounds evaluated for antioxidant activity.

For instance, a series of synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine ring were assessed for their radical scavenging capabilities. mdpi.com In that study, compounds like 4a, 4c, and 4e demonstrated notable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. mdpi.com The proposed mechanism for this action is a single electron transfer followed by a proton transfer (SET-PT). mdpi.com The antioxidant potential of these chalcone derivatives was also observed at the cellular level, where they influenced the growth of cells subjected to oxidative stress from hydrogen peroxide. mdpi.com

Furthermore, other pyrazole derivatives containing a naphthalene component have been designed and evaluated as potent antioxidants. nih.gov These studies underscore that the specific chemical groups attached to the core heterocyclic ring system significantly influence the compound's antioxidant and radical scavenging efficacy. nih.gov While direct experimental data on the antioxidant properties of this compound is limited in the available literature, the documented activity of these related pyrazine and naphthalene structures suggests a potential for similar function.

Abiotic Elicitation of Metabolite Production (e.g., Flavonoids)

Substituted pyrazinecarboxamides have been identified as effective abiotic elicitors, capable of stimulating the production of valuable secondary metabolites, such as flavonoids and flavonolignans, in plant tissue cultures. nih.gov Elicitation is a process that triggers defense responses in plant cells, leading to an increase in the synthesis of these compounds. nih.gov

Research has shown that the application of various pyrazinecarboxamide derivatives to in vitro plant cultures can lead to a significant enhancement of specific metabolites. For example, in cultures of Silybum marianum (milk thistle), N-(4-chlorobenzyl)-5-tert-butyl-pyrazine-2-carboxamide was found to be a good elicitor for the production of taxifolin (B1681242) and silychristin (B192383). nih.gov In another study, the application of N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide to suspension cultures of Ononis arvensis resulted in an approximately 5,900% increase in flavonoid content after 48 hours. ucanr.edu

The effectiveness of elicitation often depends on the specific compound, its concentration, and the duration of exposure. For instance, a study on Ononis arvensis callus culture found that 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide caused a maximal flavonoid production increase of about 900% after a twelve-hour period. nih.gov These findings demonstrate that pyrazinecarboxamides, including by extension this compound, represent a promising class of compounds for enhancing the production of medicinally and economically important plant secondary metabolites.

Table 1: Effect of Substituted Pyrazinecarboxamides as Abiotic Elicitors

| Compound | Plant Species | Culture Type | Effect | Reference |

|---|---|---|---|---|

| N-(4-chlorobenzyl)-5-tert-butyl-pyrazine-2-carboxamide | Silybum marianum | Callus & Suspension | Enhanced taxifolin and silychristin production. | nih.gov |

| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum | Callus | Increased rutin (B1680289) production. | nih.gov |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Callus | ~900% increase in flavonoid production after 12h. | nih.gov |

| N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide | Ononis arvensis | Suspension | ~5,900% increase in flavonoid production after 48h. | ucanr.edu |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Silybum marianum | Suspension | Increased silydianin (B192384) content. | ucanr.edu |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nanobioletters.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme. semanticscholar.org

Molecular docking simulations are crucial for estimating the binding affinity between a ligand and its target protein. researchgate.net This is often quantified by a docking score, which represents the binding free energy of the complex. For pyrazine-linked compounds and derivatives, docking studies have been performed against various biological targets. For instance, in studies of pyrazole-carboxamides as potential carbonic anhydrase inhibitors, docking scores for the most active compounds were found to be significantly better than the standard inhibitor acetazolamide (AAZ). nih.gov The binding score for one of the most potent compounds (6a) against the hCA I receptor was -9.3 kcal/mol, compared to -6.0 kcal/mol for AAZ. nih.gov

The binding mode describes the specific orientation and conformation of the ligand within the binding pocket. For pyrazine-containing structures, studies have shown that the pyrazine (B50134) scaffold can act as a linker group. semanticscholar.org In the case of compounds with bulky groups, such as a naphthyl group, these moieties often occupy voluminous hydrophobic regions of the target's binding site. researchgate.net For example, in the investigation of 1-hydroxy-naphthyl substituted heterocycles, the benzocoumarin ring of one compound was observed to lie parallel to the FAD isoalloxazine ring of the NQO1 enzyme, leading to a high degree of π-stacking interactions. nih.gov This type of interaction is critical for the stable binding of the ligand.

| Compound | Target Receptor | Binding Score (kcal/mol) |

|---|---|---|

| Compound 6a (Pyrazole-carboxamide) | hCA I | -9.3 |

| Compound 6a (Pyrazole-carboxamide) | hCA II | -8.5 |

| Compound 6b (Pyrazole-carboxamide) | hCA I | -7.6 |

| Compound 6b (Pyrazole-carboxamide) | hCA II | -7.9 |

| Acetazolamide (AAZ) - Reference | hCA I | -6.0 |

| Acetazolamide (AAZ) - Reference | hCA II | -6.1 |

A critical output of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for stabilizing the ligand-protein complex. biorxiv.orgbrylinski.org

For example, in the docking of pyrazoline derivatives into the active site of the penicillin-binding protein (PDB: 2EX6), key interactions were observed with conserved amino acid residues. nih.gov Similarly, studies on pyrazine compounds interacting with myofibrillar proteins have highlighted that amino acid residues such as Alanine, Valine, and Tyrosine play a significant role in the stable binding of these compounds. researchgate.net In another study, the oxygen atoms of a 4-hydroxycoumarin fragment were found to have important recognition with a triad of key amino acids: Tyr126, Tyr128, and Phe178, including a hydrogen bond with Tyr128. nih.gov These specific interactions are fundamental to the ligand's biological activity.

| Compound Type | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hydroxycoumarin derivative | NQO1 (1DXO) | Tyr126, Tyr128, Phe178 | Proper recognition, H-bond with Tyr128 |

| Pyrazine compounds | Myosin (6YSY) | Ala, Val, Tyr | Stable binding, Hydrophobic interactions |

| 2-aminobenzamide derivative | HDAC2 | Histidine, Tyrosine | Hydrogen bonds |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and properties of molecules. researchgate.net DFT calculations can provide valuable information on frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nanobioletters.com For novel pyrazine Schiff base derivatives, DFT calculations have been used to elucidate their structures and the active sites where charge transfer occurs. rsc.org In studies of naphthalene-based structures, the HOMO is often found to be concentrated on the naphthyl ring. researchgate.netmdpi.com Analysis of potent antimicrobial compounds using DFT has shown that the most active molecules exhibit a lower HOMO-LUMO energy gap, confirming their higher reactivity. nanobioletters.com

Molecular Electrostatic Potential (MESP) maps are another product of DFT calculations that illustrate the charge distribution across a molecule, predicting sites for electrophilic and nucleophilic attack. scispace.com This information is vital for understanding how a molecule will interact with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds. nih.gov

QSAR models have been successfully developed for various classes of compounds, including pyrazinecarboxamide derivatives. In one study, a set of 19 pyrazinecarboxamide derivatives with herbicidal activity was analyzed to develop predictive QSAR models for their IC50 values. researchgate.net Several statistical methods were employed, including Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Network (ANN). researchgate.net

The results showed that while all methods could predict activity, the Artificial Neural Network (ANN) model was the most effective. researchgate.net The ANN model yielded a high squared correlation coefficient (R²) of 0.994 and a cross-validated squared correlation coefficient (R²CV) of 0.998, indicating excellent predictive power. researchgate.net Such validated models provide critical structural insights that can guide the design of novel and more potent herbicidal agents. researchgate.net The development of robust QSAR models is a key step in screening large libraries of virtual compounds to identify promising candidates for further experimental testing. mdpi.comrsc.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. sciopen.com In the context of drug design, MD simulations are essential for assessing the conformational flexibility of a ligand and the stability of the ligand-protein complex. researchgate.netresearchgate.net

MD simulations generate a trajectory that reveals how the ligand's conformation and its interactions with the protein evolve. mdpi.com This provides a more dynamic picture than the static view offered by molecular docking. For instance, MD simulations lasting 50 to 150 nanoseconds have been used to evaluate the binding stability of newly synthesized inhibitors in the active site of their target proteins. nih.govscispace.com

The stability of the complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. biorxiv.org Furthermore, MD simulations can be used to monitor crucial interactions, such as hydrogen bonds, and determine their persistence over time, confirming the stability of the predicted binding mode. biorxiv.orgnih.gov Such simulations have revealed that for potent inhibitors, the ligand-receptor complexes exhibit good stability with only minor conformational changes and fluctuations throughout the simulation. nih.gov

Coordination Chemistry of N 1 Naphthyl 2 Pyrazinecarboxamide with Metal Ions

Synthesis of Metal Complexes of N-1-Naphthyl-2-Pyrazinecarboxamide Ligands

Currently, there are no published methods detailing the synthesis of metal complexes specifically with this compound. However, general procedures for creating complexes with analogous ligands, such as other pyrazinecarboxamides or naphthyl-containing compounds, typically involve the reaction of the ligand with a metal salt in a suitable solvent. brieflands.comresearchgate.net

For instance, the synthesis of copper(II) complexes with naphthyl pyrazole (B372694) ligands has been achieved by reacting the ligands with copper nitrate (B79036) in a solution. nih.gov Similarly, metal complexes of pyrazinamide (B1679903), a related compound, have been synthesized by refluxing the ligand with various metal chlorides, such as those of copper, cobalt, and manganese, in a solvent like methanol. brieflands.comepa.gov Another approach involves the synthesis of Schiff base derivatives of pyrazine-2-carboxamide, which are then reacted with metal salts to form complexes. researchgate.net These established methods suggest that a potential route for synthesizing complexes of this compound would involve dissolving the ligand and a selected metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol (B145695) or methanol, followed by stirring and heating to induce complex formation.

Structural Characterization of Metal Complexes

The structural characterization of metal complexes is crucial for understanding their chemical and physical properties. This typically involves techniques like single-crystal X-ray diffraction to determine the precise arrangement of atoms.

Elucidation of Coordination Modes and Geometries

While no crystal structures exist for this compound complexes, the coordination modes of similar ligands have been well-documented. Pyrazinecarboxamide itself can act as a monodentate N-donor, a bidentate N,O-donor, or a bridging N,O,N'-donor ligand. researchgate.net The specific mode of coordination often depends on the metal ion, the counter-anion, and the reaction conditions.

For example, in some copper(II) complexes, pyrazinecarboxamide coordinates in a bidentate fashion through the pyrazine (B50134) nitrogen and the amide oxygen, leading to geometries such as distorted square planar or octahedral. bendola.comdnu.dp.ua In other cases, particularly with ruthenium(II), pyrazinecarboxamide derivatives act as mono-anionic bidentate ligands, forming pseudo-octahedral "piano stool" geometries. nih.gov The large, sterically demanding 1-naphthyl group on this compound would likely play a significant role in dictating the coordination geometry, potentially favoring less crowded arrangements. The coordination of related naphthyl-containing ligands can result in various structures, from mononuclear complexes to complex dodecanuclear coordination cages. nih.gov

Influence of Ligand on Metal Center Environment

The electronic and steric properties of a ligand directly influence the coordination environment of the metal center. The N-1-naphthyl group in the target ligand is a bulky substituent that would exert significant steric hindrance, likely affecting bond angles and the ability of other ligands to coordinate.

Spectroscopic and Magnetic Studies of Coordination Compounds

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are essential for characterizing coordination compounds.

Infrared (IR) spectroscopy is used to identify how the ligand coordinates to the metal ion. In complexes of pyrazinecarboxamide derivatives, a shift in the stretching frequencies of the C=O and C=N bonds upon complexation indicates the involvement of the carbonyl group and a pyrazine nitrogen atom in coordination. bendola.com The disappearance or shift of the N-H band can also confirm coordination and deprotonation.

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and its geometry. The spectra of copper(II) complexes with related ligands often show d-d electronic transitions consistent with distorted octahedral or square planar geometries. nih.govresearchgate.net

Magnetic susceptibility measurements determine the magnetic properties of the complexes, which are related to the number of unpaired electrons on the metal ion. For instance, copper(II) complexes are typically paramagnetic with magnetic moment values corresponding to one unpaired electron. nih.gov Cobalt(II) complexes with related ligands have been found to be high-spin with three unpaired electrons, consistent with an octahedral geometry. researchgate.net The magnetic behavior can range from simple paramagnetism to more complex phenomena like antiferromagnetic coupling between metal centers. dalalinstitute.com

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Enhanced Complexity

The continued evolution of pyrazinecarboxamide-based compounds is contingent on the development of more advanced and versatile synthetic methodologies. Traditional synthesis often involves the condensation of a pyrazine-2-carboxylic acid chloride with a suitable amine. nih.govnih.gov While effective, this approach can be limiting when aiming for higher molecular complexity and may involve harsh reagents.

A significant challenge in established methods is the reliance on agents like thionyl chloride for the preparation of the acyl chloride intermediate, a substance which is regulated under the Chemical Weapons Convention. nih.gov Furthermore, classical condensation reactions can sometimes suffer from poor yields, strenuous work-up procedures, or the formation of undesired side-products, such as N,N-diacylation of the amine starting material. tandfonline.comnih.gov

Future synthetic efforts are likely to pivot towards more sustainable and efficient strategies. A promising direction is the use of acceptorless dehydrogenative coupling routes, which can form pyrazine (B50134) rings from simple precursors like 2-aminoalcohols. acs.orgnih.gov For instance, manganese pincer complexes have been successfully used to catalyze the self-coupling of 2-aminoalcohols, producing symmetrically substituted pyrazines with only water and hydrogen gas as byproducts. acs.orgnih.gov This method is atom-economical and environmentally benign, offering a greener alternative to traditional multi-step sequences. acs.org The exploration of such catalytic systems, particularly those using earth-abundant metals, will be crucial for the efficient and responsible production of complex pyrazine libraries. acs.org Further research into late-stage functionalization techniques will also be vital to allow for the diversification of complex pyrazinecarboxamide cores at a late point in the synthetic sequence, enabling rapid generation of analogs with enhanced structural diversity.

Exploration of Underexplored Biological Targets and Mechanisms

While the antimycobacterial properties of pyrazinecarboxamides are well-documented, with pyrazinamide (B1679903) being a frontline drug against Mycobacterium tuberculosis, the full biological spectrum of this class of compounds remains to be charted. nih.govdrugbank.comnih.gov The parent drug, pyrazinamide, functions as a prodrug that is converted to pyrazinoic acid, which is particularly effective against non-replicating persisters in the acidic environments of inflammatory lesions. drugbank.comnih.gov However, the N-1-naphthyl-2-pyrazinecarboxamide structure represents a significant departure from the simple parent amide, suggesting it and its derivatives may interact with entirely different biological targets.

A highly promising and relatively underexplored area for pyrazinecarboxamides is the inhibition of protein kinases. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrazine ring is a recognized scaffold in the design of kinase inhibitors. nih.gov Recent research has led to the discovery of pyrazine carboxamides as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T-cell immune response. nih.govresearchgate.net Inhibition of HPK1 is a novel strategy in cancer immunotherapy, aiming to enhance the body's own anti-tumor immunity. researchgate.net The discovery of the pyrazine carboxamide AZ3246 as a selective HPK1 inhibitor highlights the potential of this scaffold in immuno-oncology. nih.gov

Future work should systematically screen this compound and its analogs against diverse kinase panels to identify novel inhibitors. Furthermore, other target classes, such as those in neurodegenerative diseases or viral infections, where related heterocyclic compounds have shown activity, warrant investigation. nih.gov

Integration of Advanced Computational Methodologies for Deeper Insights

Advanced computational methods are indispensable tools for accelerating the discovery and optimization of novel pyrazinecarboxamide derivatives. These in silico techniques provide profound insights into molecular interactions, guide synthetic efforts, and predict pharmacological properties, thereby reducing the time and cost associated with drug development. nih.gov

A range of computational strategies can be applied. Pharmacophore modeling, for instance, can identify the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used for virtual screening of vast compound libraries, such as the ZINC and Chembridge databases, to identify new molecules with a high probability of being active. nih.gov Once potential hits are identified, molecular docking is employed to predict their binding mode and affinity within the active site of a biological target. nih.gov For a more dynamic understanding, molecular dynamics (MD) simulations can assess the stability of the predicted protein-ligand complex over time. nih.gov Furthermore, quantum mechanics-based methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can elucidate the electronic properties and intramolecular interactions that govern a compound's reactivity and stability. nih.gov

The table below summarizes key computational methodologies and their application in the context of pyrazinecarboxamide research.

| Computational Method | Purpose & Application | Reference(s) |

| Pharmacophore Modeling | Identifies essential 3D steric and electronic features for biological activity; used to screen virtual libraries for new hit compounds. | nih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to its molecular target. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability and dynamics of the ligand-target complex. | nih.gov |

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess a compound's drug-likeness. | nih.gov |

| Density Functional Theory (DFT) | Investigates the electronic structure, geometry, and reactivity profile of molecules. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer interactions and stability within a molecule resulting from electron delocalization. | nih.gov |

The integration of these computational tools will enable a more rational design approach for future this compound analogs, optimizing for potency, selectivity, and favorable pharmacokinetic profiles.

Design of Multi-Targeting Pyrazinecarboxamide Analogues

Complex multifactorial diseases such as cancer or certain infections often involve multiple pathological pathways, making them difficult to treat with single-target agents. The design of multi-target-directed ligands (MTDLs) is an emerging therapeutic strategy that aims to modulate several targets simultaneously to achieve a synergistic or enhanced therapeutic effect. nih.gov

The pyrazinecarboxamide scaffold is well-suited for the development of MTDLs. This can be achieved by strategically combining the pyrazinecarboxamide core, responsible for activity at one target, with other pharmacophores known to interact with different targets. nih.gov This molecular hybridization can result in a single chemical entity with a carefully orchestrated polypharmacology. For example, hybrid compounds incorporating a pyrazine moiety have been conceptualized to simultaneously address HIV and tuberculosis co-infections. nih.gov

Another approach involves designing compounds that target both a primary disease-related protein and a mechanism that confers therapeutic resistance or is involved in a common comorbidity. For instance, future analogs could be designed to inhibit a specific cancer-related kinase while also targeting tumor-associated enzymes like carbonic anhydrases IX and XII, which are involved in managing tumor hypoxia, a factor often linked to treatment resistance. nih.gov The challenge in MTDL design lies in maintaining balanced activity at the desired targets without introducing off-target toxicities or developing unfavorable physicochemical properties. nih.gov

Application of this compound as a Chemical Probe in Biological Systems

Beyond direct therapeutic applications, this compound holds potential for development into a chemical probe. Chemical probes are powerful small-molecule tools designed to selectively interact with a specific protein target in complex biological systems, such as living cells or whole organisms, allowing for the interrogation of that target's function. biorxiv.org

To serve as a chemical probe, the core this compound structure would need to be modified, typically by the covalent attachment of a reporter tag or a reactive group. One common strategy is fluorescent labeling, where a fluorophore (e.g., BODIPY, rhodamine) is attached to a non-critical position on the molecule. broadpharm.comtamu.edunih.gov Such a fluorescent probe could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of its target protein within cells. Another approach is to incorporate a chemically reactive "warhead," such as a hydrazine (B178648) group, which can form a covalent bond with its target, enabling activity-based protein profiling (ABPP) to identify target engagement and enzyme activity in a native biological context. biorxiv.orgresearchgate.net

A critical challenge in developing a chemical probe is ensuring that the modification does not significantly alter the parent molecule's potency, selectivity, or cell permeability. nih.gov The fluorescent dye or reactive group must not interfere with the key interactions that govern binding to the target protein. nih.gov Future research could focus on synthesizing a small library of tagged this compound derivatives and evaluating them to identify a compound that retains its biological activity while providing a robust signal for use in chemical biology research.

Q & A

Q. Q1. What are the most reliable synthetic routes for N-1-naphthyl-2-pyrazinecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 1-naphthylamine. Key steps include:

- Nucleophilic Acyl Substitution : Reacting activated pyrazine carbonyl groups (e.g., acid chlorides) with 1-naphthylamine in anhydrous solvents like dichloromethane or DMF.

- Catalysis : Use of coupling agents such as EDCI/HOBt or DCC to improve yields .

- Optimization : Critical parameters include temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity. For example, DMF enhances solubility of aromatic intermediates .

Q. Q2. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic peaks for the naphthyl group (δ 7.2–8.5 ppm) and pyrazine carboxamide (δ 8.9–9.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 290.12) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. Q3. How can computational chemistry tools predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase enzymes). The naphthyl group often occupies hydrophobic pockets, while the pyrazine moiety engages in hydrogen bonding .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .

- SAR Analysis : Compare analogs (e.g., replacing naphthyl with phenyl) to quantify contributions of substituents to binding affinity .

Q. Q4. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., proliferation inhibition) models to rule out assay-specific artifacts .

- Batch Reproducibility : Test multiple synthetic batches to exclude impurities as confounding factors. For example, trace solvents like DMSO can artificially suppress activity .

- Structural Confirmation : Re-analyze crystalline forms via X-ray diffraction to ensure conformational consistency. Polymorphs may exhibit varying bioactivity .

Q. Q5. What strategies enhance the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve oral bioavailability. In vivo, esterases cleave these groups to release the active compound .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors like ketoconazole to reduce oxidative metabolism of the naphthyl ring .

- Isotope Labeling : Use -labeled analogs in mass balance studies to track metabolic pathways and identify unstable positions .

Data Contradiction Analysis

Q. Q6. How to address discrepancies in solubility data across studies?

Methodological Answer:

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods at 37°C for consistency. Reported solubility ranges (e.g., 0.5–2.1 mg/mL in PBS) often arise from pH variations .

- Co-solvent Systems : Evaluate solubility in PEG-400/water mixtures to mimic physiological conditions.

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) measures melting points and eutectic mixtures that affect solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.